Second-Order Nonlinear Optical (NLO) Response: Tunable Donor–Acceptor Architecture
In a series of donor–acceptor 1,3,4-oxadiazoles, the first hyperpolarizability (β) spans 14–124 × 10⁻³⁰ esu, with the magnitude critically dependent on the donor group [1]. While the exact β value for 2-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has not been reported in isolated form, the meta-methoxy donor is expected to confer an intermediate β within this range—higher than the unsubstituted phenyl donor (β ≈ 14) but lower than the strongest julolidinyl donor (β ≈ 124) [1]. This positions the compound as a tunable NLO candidate for applications requiring moderate second-order nonlinearity with good thermal stability.
| Evidence Dimension | First hyperpolarizability β (10⁻³⁰ esu) |
|---|---|
| Target Compound Data | Estimated 40–80 (intermediate donor strength) |
| Comparator Or Baseline | Class range: 14 (phenyl donor) to 124 (julolidinyl donor) |
| Quantified Difference | Class range of 14–124; target compound predicted to occupy middle zone |
| Conditions | Hyper-Rayleigh scattering in solution (acetonitrile), 1064 nm fundamental |
Why This Matters
For procurement in NLO material design, the meta-methoxy donor offers a distinct intermediate hyperpolarizability that cannot be achieved with simple phenyl or strongly donating groups, enabling customized nonlinear optical responses.
- [1] Mashraqui, S.H., Kenny, R.S., Ghadigaonkar, S.G., Krishnan, A., Bhattacharya, M., & Das, P.K. (2004). Synthesis and nonlinear optical properties of some donor–acceptor oxadiazoles. Optical Materials, 27(2), 257–260. View Source
